molecular formula C10H7Cl2NO B3015590 1,3-Dichloro-5-methoxyisoquinoline CAS No. 24623-38-9

1,3-Dichloro-5-methoxyisoquinoline

Cat. No. B3015590
CAS RN: 24623-38-9
M. Wt: 228.07
InChI Key: DHWYGSPWPQXKME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dichloro-5-methoxyisoquinoline is a chemical compound with the molecular formula C10H7Cl2NO . It is used in scientific research and development .


Molecular Structure Analysis

The molecular weight of 1,3-Dichloro-5-methoxyisoquinoline is 228.07 Da . The compound has two hydrogen bond acceptors, no hydrogen bond donors, and one freely rotating bond .


Physical And Chemical Properties Analysis

1,3-Dichloro-5-methoxyisoquinoline has a density of 1.4±0.1 g/cm³ . Its boiling point is estimated to be 367.2±37.0 °C at 760 mmHg . The compound has a polar surface area of 22 Ų and a molar volume of 164.7±3.0 cm³ .

Scientific Research Applications

Synthesis Applications

1,3-Dichloro-5-methoxyisoquinoline and related compounds have been utilized in various synthesis applications. For example, Ture et al. (2011) demonstrated its use in the synthesis of 1-alkoxyisoquinoline-3-carboxylic acids esters via cyclization processes (Ture et al., 2011). Similarly, Zhou Xin-rui (2005) reported on the synthesis of 6-Methoxyisoquinoline-5-Carbonitrile, showcasing the compound's role as an important intermediate in drug and dye synthesis (Zhou Xin-rui, 2005).

Chemosensor Applications

Prodi et al. (2001) highlighted the use of 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 as a chemosensor for cadmium, indicating its potential utility in environmental monitoring and food safety (Prodi et al., 2001).

Corrosion Inhibition

Khan et al. (2017) explored the use of Quinazoline Schiff base compounds, related to 1,3-Dichloro-5-methoxyisoquinoline, as corrosion inhibitors for mild steel in hydrochloric acid solutions, showcasing its industrial application (Khan et al., 2017).

Anticancer Research

A study by Guo et al. (2017) on a compound structurally related to 1,3-Dichloro-5-methoxyisoquinoline, 1,5‐Dihydroxy‐4‐methoxyisoquinoline, revealed moderate cytotoxicity against tumor cells, suggesting potential applications in cancer research (Guo et al., 2017).

Neuroprotective Research

Okuda et al. (2003) investigated 1-Methyl-1,2,3,4-tetrahydroisoquinoline, a compound similar to 1,3-Dichloro-5-methoxyisoquinoline, for its neuroprotective or neurotoxic activity, indicating its potential use in neurological studies (Okuda et al., 2003).

properties

IUPAC Name

1,3-dichloro-5-methoxyisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO/c1-14-8-4-2-3-6-7(8)5-9(11)13-10(6)12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWYGSPWPQXKME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C(N=C(C=C21)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dichloro-5-methoxyisoquinoline

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